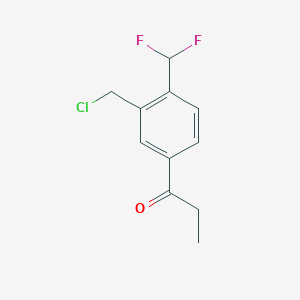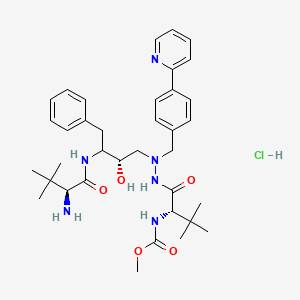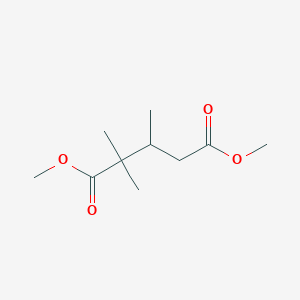
Dimethyl 2,2,3-trimethylpentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,2,3-trimethylpentanedioate is an organic compound with the molecular formula C₁₀H₁₈O₄. It is also known by its systematic name, pentanedioic acid, 2,2,3-trimethyl-, dimethyl ester. This compound is a diester derivative of glutaric acid and is characterized by its branched structure, which includes three methyl groups attached to the pentanedioate backbone.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2,2,3-trimethylpentanedioate can be synthesized through various organic synthesis methods. One common approach involves the esterification of 2,2,3-trimethylglutaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the product. Additionally, purification steps like distillation and crystallization are employed to obtain the final compound in its desired form.
化学反応の分析
Types of Reactions
Dimethyl 2,2,3-trimethylpentanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,2,3-trimethylglutaric acid and methanol.
Reduction: Reduction of the ester groups can produce the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2,3-trimethylglutaric acid and methanol.
Reduction: 2,2,3-trimethylpentanediol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Dimethyl 2,2,3-trimethylpentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying metabolic pathways involving esterases.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs that can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of dimethyl 2,2,3-trimethylpentanedioate primarily involves its hydrolysis to release 2,2,3-trimethylglutaric acid and methanol. The ester bonds are cleaved by esterases, enzymes that catalyze the hydrolysis of ester compounds. The resulting acid can then participate in various metabolic pathways, depending on the biological context.
類似化合物との比較
Similar Compounds
Dimethyl glutarate: A diester of glutaric acid without the additional methyl groups.
Dimethyl succinate: A diester of succinic acid, which has a shorter carbon chain.
Dimethyl adipate: A diester of adipic acid, which has a longer carbon chain.
Uniqueness
Dimethyl 2,2,3-trimethylpentanedioate is unique due to the presence of three methyl groups on the pentanedioate backbone. These methyl groups confer distinct steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in organic synthesis and research.
特性
CAS番号 |
101803-94-5 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
dimethyl 2,2,3-trimethylpentanedioate |
InChI |
InChI=1S/C10H18O4/c1-7(6-8(11)13-4)10(2,3)9(12)14-5/h7H,6H2,1-5H3 |
InChIキー |
JKDRLLNFMYFMCN-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)OC)C(C)(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


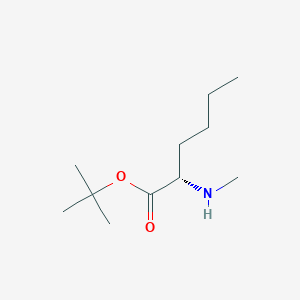
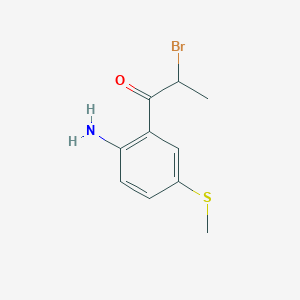
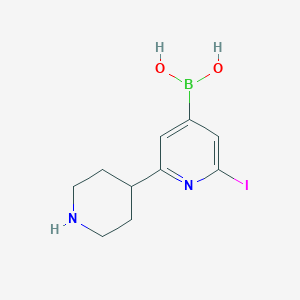


![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
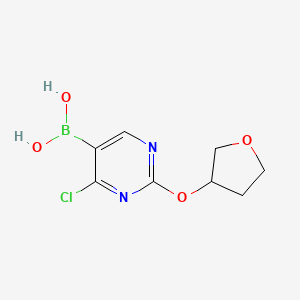

![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
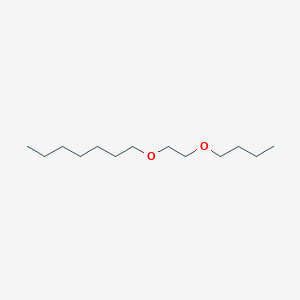

![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)
